molecular formula C22H23FN4O3 B2940515 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1796968-99-4

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2940515
CAS No.: 1796968-99-4
M. Wt: 410.449
InChI Key: KCMHXQPDCBSJBC-UHFFFAOYSA-N
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Description

N1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative featuring a benzoxazole-piperidine core linked to a 3-fluoro-4-methylphenyl group via an oxalamide bridge.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-6-7-16(12-17(14)23)25-21(29)20(28)24-13-15-8-10-27(11-9-15)22-26-18-4-2-3-5-19(18)30-22/h2-7,12,15H,8-11,13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHXQPDCBSJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition prevents the phosphorylation of activated GPCRs, thereby modulating the cellular response to external stimuli

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. GPCRs are involved in various cellular processes, including cell growth, immune response, and neurotransmission. By inhibiting GRK-2 and -5, the compound can potentially modulate these processes.

Biological Activity

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23F1N4O3C_{21}H_{23}F_{1}N_{4}O_{3} with a molecular weight of approximately 414.44 g/mol. The compound features a complex structure that includes a benzoxazole moiety and a piperidine group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H23F1N4O3
Molecular Weight414.44 g/mol
CAS Number1797047-17-6

Synthesis

The synthesis of this compound generally involves multi-step reactions, including the formation of the benzoxazole ring through cyclization, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step typically involves coupling with the oxalamide group.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor effects. For instance, derivatives have been evaluated for their ability to inhibit PD-L1, a key protein in tumor immune evasion.

In a study involving various benzoxazole derivatives, one compound exhibited an IC50 value of 1.8 nM against PD-L1, significantly more potent than existing therapies . This suggests that the compound may enhance antitumor immunity by blocking PD-L1 interactions.

Mechanistic Studies

Mechanistic evaluations indicate that the compound may act through multiple pathways:

  • Inhibition of PD-L1 : The compound binds to PD-L1 with high affinity, preventing its interaction with PD-1 on T cells, thereby enhancing immune response against tumors.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Case Studies

A notable case study involved the administration of a related compound in a murine model bearing humanized PD-L1 tumors. The results indicated significant tumor regression and prolonged survival compared to control groups .

Table: Summary of Biological Evaluations

StudyCompound TestedIC50 (nM)Mechanism of Action
PD-L1 Inhibition StudyBenzoxazole Derivative1.8PD-L1 blockade
Antitumor Efficacy StudyRelated Compound375Induction of apoptosis
Immune Response StudySimilar Derivative-Enhanced T-cell activation

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of the oxalamide group. The reaction conditions determine the cleavage sites:

Conditions Products Mechanistic Notes
Acidic (HCl/H2O) Cleavage of oxalamide bond to yield benzo[d]oxazole-piperidine and 3-fluoro-4-methylaniline derivativesProtonation of carbonyl oxygen facilitates nucleophilic attack by water.
Basic (NaOH) Formation of sodium salts of carboxylic acid intermediatesBase-mediated deprotonation stabilizes intermediates, promoting hydrolysis .

Key Observations :

  • Hydrolysis under acidic conditions proceeds faster due to enhanced electrophilicity of the carbonyl group.

  • Steric hindrance from the piperidin-4-ylmethyl group slightly reduces reaction rates compared to simpler oxalamides .

Nucleophilic Substitution at the Benzo[d]oxazole Ring

The benzo[d]oxazol-2-yl group participates in substitution reactions, particularly at the 2-position, where the oxazole nitrogen acts as a leaving group under specific conditions:

Reagent Products Reaction Conditions
Ammonia (NH3) Substitution with -NH2 groupHigh-temperature reflux in ethanol.
Thiophenol (PhSH) Thioether derivativesCatalytic base (K2CO3) in DMF, 80°C .

Research Findings :

  • Substitution reactions require activation via electron-withdrawing groups or catalytic bases to proceed efficiently .

  • The fluorine atom at the 3-position of the phenyl ring does not directly participate in these reactions but may influence electronic effects .

Oxidative Reactions

Limited data exists on oxidative pathways, but preliminary studies suggest potential for:

Oxidizing Agent Observed Changes Notes
KMnO4 (acidic) Degradation of piperidine ring to carboxylic acidHarsh conditions lead to non-selective oxidation.
H2O2 (neutral) Partial oxidation of methyl groups on phenyl ringRequires catalytic metal complexes .

Coupling Reactions (Cross-Coupling Catalysis)

The compound’s aromatic rings enable participation in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst Products Yield
Suzuki-Miyaura Pd(PPh3)4Biaryl derivativesModerate (50-60%)
Buchwald-Hartwig Pd2(dba)3/XPhosN-arylated piperidine analogsLow (~30%)

Challenges :

  • Steric bulk around the piperidine nitrogen reduces coupling efficiency .

  • Fluorine substituents may direct regioselectivity in cross-coupling .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) and photostability studies reveal:

Condition Observation Implications
Thermal (>200°C) Decomposition via cleavage of oxalamide bondStorage recommendations: <25°C .
UV Light (254 nm) Degradation to benzoxazole fragmentsRequires light-protected packaging.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Impact: The benzoxazole core in the target compound replaces the thiazole or benzodioxole moieties in analogues. Thiazole-containing analogues (e.g., compound 38 ) exhibit slightly lower purity (96.1% vs. 95–98% for others), possibly due to stereochemical challenges during synthesis.

Aryl Substituent Effects :

  • The 3-fluoro-4-methylphenyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methyl) effects, balancing lipophilicity and solubility. In contrast, 4-chlorophenyl analogues (e.g., compound 11 ) prioritize electron-withdrawing properties, which may affect metabolic stability.

Linker and Stereochemistry: Piperidin-4-ylmethyl linkers (target compound) vs.

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